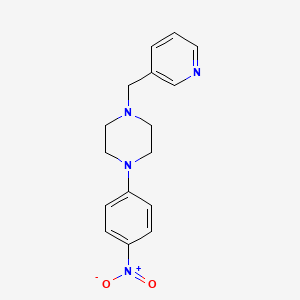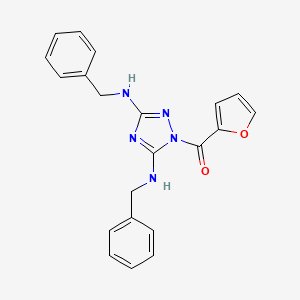
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate (BPMNB) is a chemical compound that has gained significant attention in recent years for its potential use in scientific research applications. This compound is synthesized through a specific method and has been found to have a unique mechanism of action that makes it an attractive option for investigating various biochemical and physiological effects.
Mechanism of Action
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate is believed to act as an inhibitor of certain enzymes, specifically histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can alter the expression of genes involved in various biological processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. It has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate in lab experiments is its specificity for HDACs, which allows for more targeted investigation of gene expression. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Future Directions
There are several potential future directions for research involving 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. One area of interest is in developing more potent HDAC inhibitors based on the structure of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate. Additionally, further investigation is needed to determine the effectiveness of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate as a cancer treatment in different types of cancer cells. Finally, research is needed to determine the potential side effects of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate and to develop methods for minimizing any potential harm.
Synthesis Methods
The synthesis of 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of potassium carbonate to form 4-benzyloxybenzoic acid. This compound is then reacted with thionyl chloride and methylamine to form 4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate.
Scientific Research Applications
4-(benzyloxy)phenyl 3-methyl-4-nitrobenzoate has been used in scientific research to investigate various biological processes, including the regulation of gene expression, protein-protein interactions, and enzyme activity. It has been found to be particularly useful in studying the role of specific proteins in cancer and other diseases.
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-15-13-17(7-12-20(15)22(24)25)21(23)27-19-10-8-18(9-11-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSQDDESRLGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)
![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)